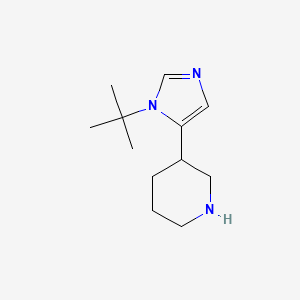

3-(1-tert-butyl-1H-imidazol-5-yl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(1-tert-butyl-1H-imidazol-5-yl)piperidine” is an intermediate in organic synthesis and can be used as a building block in the preparation of complex compounds .

Synthesis Analysis

The synthesis of “this compound” involves various intra- and intermolecular reactions . The specific synthesis process is not available in the retrieved information.Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C12H21N3/c1-12(2,3)15-9-14-8-11(15)10-5-4-6-13-7-10/h8-10,13H,4-7H2,1-3H3 .Chemical Reactions Analysis

Imidazole, a five-membered heterocyclic moiety, is a key component of “this compound”. It is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .Physical And Chemical Properties Analysis

The physical form of “this compound” is a powder. It has a molecular weight of 207.32 .Wissenschaftliche Forschungsanwendungen

Organometallic Chemistry

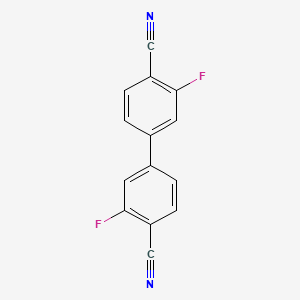

Research has shown that compounds structurally related to "3-(1-tert-butyl-1H-imidazol-5-yl)piperidine" have been utilized in the study of reversible substrate binding at copper centers in neutral copper(I) carbene complexes derived from bis(3-tert-butylimidazole-2-ylidene)methane. This study demonstrated the unique bonding patterns in copper-NHC (N-heterocyclic carbene) coordination chemistry, which could have implications for the development of new catalytic processes in organometallic chemistry (Shishkov, Rominger, & Hofmann, 2009).

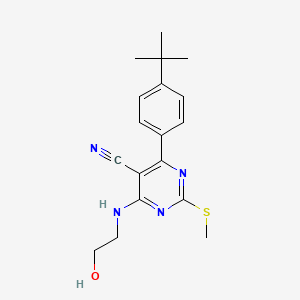

Medicinal Chemistry

In medicinal chemistry, derivatives of "this compound" have been explored for their binding affinity to the gamma-aminobutyric acid A (GABAA) receptor complex. This research aimed at developing compounds with potential therapeutic applications, ranging from inverse agonists to full agonists, with some analogues showing promise in animal models of anxiety and seizure disorders. The study highlights the structural versatility of these compounds for targeting central nervous system receptors (Jacobsen et al., 1999).

Radiopharmaceutical Science

Another application involves the synthesis of mixed ligand fac-tricarbonyl complexes of "this compound" derivatives for potential use in radiopharmaceutical science. This research provides insights into labeling bioactive molecules with a monodentate or a bidentate donor site, indicating the potential for developing new radiotracers for diagnostic imaging (Mundwiler, Kündig, Ortner, & Alberto, 2004).

Neuropharmacology

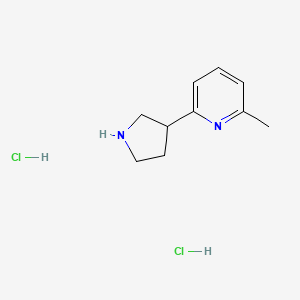

Further investigations into "this compound" derivatives have explored their role as NMDA receptor ligands. One study identified a potent antagonist of the NR1A/2B subtype of the NMDA receptor, which could have implications for the treatment of neurological disorders such as Parkinson's disease. This research underscores the therapeutic potential of these compounds in neuropharmacology (Wright, Gregory, Boxer, Meltzer, Serpa, & Wise, 1999).

Safety and Hazards

Wirkmechanismus

Target of Action

The compound “3-(1-tert-butyl-1H-imidazol-5-yl)piperidine” contains an imidazole ring, which is a common structure in many biologically active compounds . Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives often interact with their targets through the nitrogen atoms in the imidazole ring .

Biochemical Pathways

Without specific information, it’s difficult to say which biochemical pathways “this compound” might affect. Many imidazole derivatives affect pathways related to their biological activities mentioned above .

Pharmacokinetics

Imidazole derivatives are generally well absorbed and can be metabolized in the body .

Eigenschaften

IUPAC Name |

3-(3-tert-butylimidazol-4-yl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3/c1-12(2,3)15-9-14-8-11(15)10-5-4-6-13-7-10/h8-10,13H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAARGWUGNRLZEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=NC=C1C2CCCNC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-phenylethanesulfonamide](/img/structure/B2720577.png)

![3-[(4-chlorophenyl)imino]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2720578.png)

![2-[2-(4-chlorophenyl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2720580.png)

![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B2720582.png)

![N-(2,4-difluorophenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2720585.png)

![2,6-dimethyl-4-(6-morpholino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2720588.png)

![5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![4-butoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2720594.png)